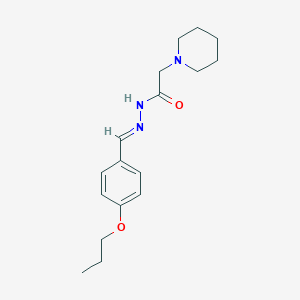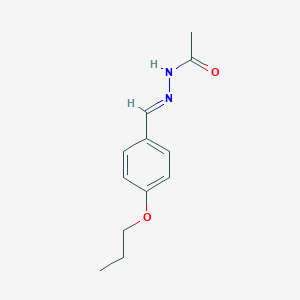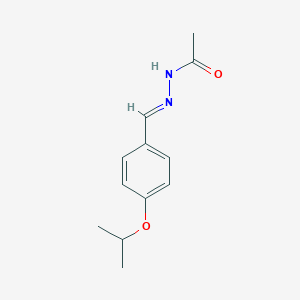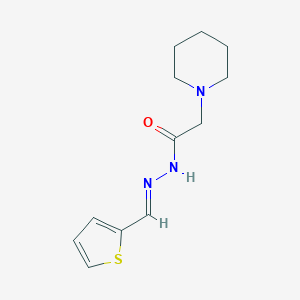![molecular formula C13H19NO2 B403739 N-[2-(2-Propylphenoxy)ethyl]acetamide CAS No. 491601-87-7](/img/structure/B403739.png)
N-[2-(2-Propylphenoxy)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Propylphenoxy)ethyl]acetamide, also known as Fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant medication. It was first approved by the United States Food and Drug Administration (FDA) in 1987 and has since been widely used to treat depression, obsessive-compulsive disorder (OCD), bulimia nervosa, and panic disorder.
Applications De Recherche Scientifique
Chemoselective Acetylation and Kinetics
N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, has been synthesized through the chemoselective monoacetylation of 2-aminophenol. This process, utilizing catalysts like Novozym 435, involves studying different acyl donors and various parameters such as solvent, catalyst loading, and temperature for optimization. The reaction follows a ternary complex model, and kinetic constants are determined using Lineweaver–Burk plots (Magadum & Yadav, 2018).
Anticancer and Anti-Inflammatory Potential
N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and its derivatives have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds, synthesized through multi-step reactions starting from Leuckart reaction, exhibit activities comparable with standard drugs, particularly due to the presence of bromo, tert-butyl, and nitro groups at certain positions (Rani et al., 2016).
Antimicrobial Activity and Cytotoxicity
Some N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. These compounds, synthesized from 2-chloro-N-(9-ethyl-9H-carbazole-3-yl)acetamide and substituted phenols, showed significant antimicrobial activity and varying degrees of cytotoxic effects, suggesting their potential in developing new antimicrobial agents (Kaplancıklı et al., 2012).
Agrochemical Applications
Acetochlor, a chloroacetamide herbicide, demonstrates applications in agriculture. Its metabolism in human and rat liver microsomes has been studied, showing different metabolic pathways between species. Understanding the metabolism of such herbicides is crucial for evaluating their environmental impact and safety (Coleman et al., 2000).
Propriétés
IUPAC Name |
N-[2-(2-propylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-6-12-7-4-5-8-13(12)16-10-9-14-11(2)15/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNHNEZVPXNXLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

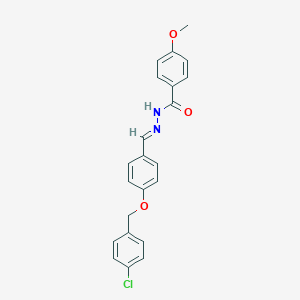
![N'-[(1E)-1-(3-iodophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B403658.png)

![4-Methoxy-benzoic acid [1-(4-iodo-phenyl)-ethylidene]-hydrazide](/img/structure/B403665.png)

![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(1-piperidinyl)acetohydrazide](/img/structure/B403667.png)

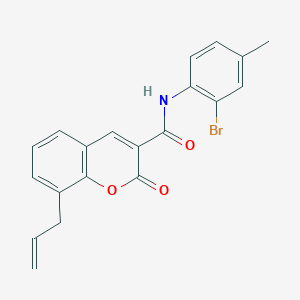
![Tert-butyl (4-{2-[2-(benzylsulfanyl)propanoyl]carbohydrazonoyl}phenoxy)acetate](/img/structure/B403675.png)
![N'-[4-(allyloxy)-3-ethoxybenzylidene]-4-methoxybenzohydrazide](/img/structure/B403677.png)
